molecular formula C15H14O3 B1664620 Desoxyrhapontigenin CAS No. 33626-08-3

Desoxyrhapontigenin

Cat. No. B1664620
CAS RN: 33626-08-3
M. Wt: 242.27 g/mol
InChI Key: IHVRWFJGOIWMGC-NSCUHMNNSA-N
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Description

Desoxyrhapontigenin is a potent anti-inflammatory phytochemical . It is found in the roots of Rheum palmatum L . It has been shown to have significant monoamine oxidase inhibitory activities .


Synthesis Analysis

Desoxyrhapontigenin is a natural compound found in the Rheum genus, specifically in Rheum rhaponticum and Rheum rhabarbarum . It is one of the bioactive substances in these plants, which also include other phytochemicals like stilbenes, anthraquinones, and flavonoids .


Molecular Structure Analysis

The molecular formula of Desoxyrhapontigenin is C15H14O3 . Its molecular weight is 242.3 .


Chemical Reactions Analysis

Desoxyrhapontigenin has been shown to up-regulate the mRNA expression of antioxidant enzymes . This suggests that it may play a role in the body’s antioxidant response.


Physical And Chemical Properties Analysis

Desoxyrhapontigenin is a white-beige powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 446.5±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 74.1±0.3 cm3, and it has 3 freely rotating bonds .

Scientific Research Applications

Anti-Inflammatory Applications

4’-Methoxyresveratrol: has been studied for its anti-inflammatory properties. It has shown potential in alleviating inflammation by inhibiting the gene expression of pro-inflammatory cytokines and chemokines, such as interleukin 1β (IL-1β), interleukin 6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) . Additionally, it can decrease oxidative stress and down-regulate NADPH oxidase, which contributes to its anti-inflammatory effects .

Antioxidant Properties

The compound exhibits antioxidant capabilities by reducing levels of reactive oxygen species (ROS) production, protein carbonyl, and advanced oxidation protein products . This suggests that 4’-Methoxyresveratrol could be a valuable agent in preventing oxidative stress-related diseases.

Modulation of Signaling Pathways

Research indicates that 4’-Methoxyresveratrol can modulate various signaling pathways, including the RAGE-mediated NF-κB and NLRP3 inflammasome pathways . By affecting these pathways, it may offer therapeutic benefits for conditions where these signaling mechanisms are dysregulated.

Antiviral Activity

Desoxyrhapontigenin: has been identified as a novel antiviral agent against Zika virus infection. It effectively reduced the Zika virus burden in serum and target tissues, improving pathologic changes and adverse pregnancy outcomes without causing obvious toxicity in both adult and pregnant mice . This highlights its potential as a treatment for congenital Zika virus infection.

Impact on Glucose Metabolism

Studies have found that Desoxyrhapontigenin influences glucose metabolism in vivo. It has been shown to reduce postprandial hyperglycemia in animals, which indicates its potential application in managing blood sugar levels and treating diabetes-related conditions .

Therapeutic Potential in Inflammation-Related Diseases

Given its ability to suppress RAGE-mediated MAPK/NF-κB signaling pathways and NLRP3 inflammasome activation, 4’-Methoxyresveratrol could be considered a novel therapeutic agent for diseases related to inflammation .

Future Directions

Desoxyrhapontigenin has shown potential as an antioxidant and anti-inflammatory agent . Future research could explore its potential therapeutic applications further. The Rheum genus, where Desoxyrhapontigenin is found, has a long ethnomedicinal history in Asia, Europe, and other regions of the world, and could be a source of other bioactive substances .

properties

IUPAC Name

5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRWFJGOIWMGC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031720
Record name 4-Methoxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-Methoxystyryl)benzene-1,3-diol

CAS RN

33626-08-3
Record name Desoxyrhapontigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33626-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxy-4'-methoxystilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYRESVERATROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU7RRY3RUW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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